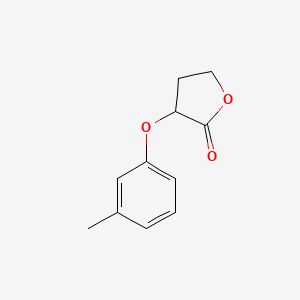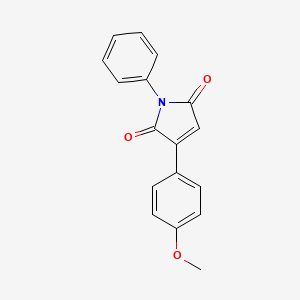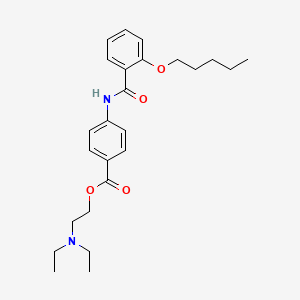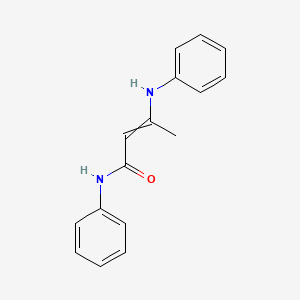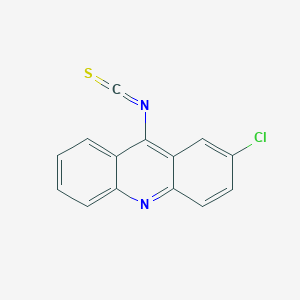
Acridine, 2-chloro-9-isothiocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 2-chloro-9-isothiocyanato- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique physical and chemical properties of acridine derivatives make them valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of acridine, 2-chloro-9-isothiocyanato- typically involves the reaction of 2-chloroacridine with thiophosgene. The reaction conditions often include the use of an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds at room temperature, and the product is purified by recrystallization .
Industrial production methods for acridine derivatives generally involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. These methods may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Acridine, 2-chloro-9-isothiocyanato- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under mild conditions.
Electrophilic Substitution: The isothiocyanate group can react with electrophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The acridine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Acridine, 2-chloro-9-isothiocyanato- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives with potential pharmaceutical applications.
Biology: Employed in the study of DNA intercalation and enzyme inhibition, particularly in cancer research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mecanismo De Acción
The mechanism of action of acridine, 2-chloro-9-isothiocyanato- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The isothiocyanate group may also react with cellular nucleophiles, further contributing to its biological activity .
Comparación Con Compuestos Similares
Acridine, 2-chloro-9-isothiocyanato- can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): A compound with potent anticancer activity and a similar mechanism of action.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another DNA intercalator with anticancer properties.
The uniqueness of acridine, 2-chloro-9-isothiocyanato- lies in its isothiocyanate group, which provides additional reactivity and potential for forming covalent bonds with cellular targets .
Propiedades
Número CAS |
24698-84-8 |
|---|---|
Fórmula molecular |
C14H7ClN2S |
Peso molecular |
270.7 g/mol |
Nombre IUPAC |
2-chloro-9-isothiocyanatoacridine |
InChI |
InChI=1S/C14H7ClN2S/c15-9-5-6-13-11(7-9)14(16-8-18)10-3-1-2-4-12(10)17-13/h1-7H |
Clave InChI |
ZWGNEHLMAQDQND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


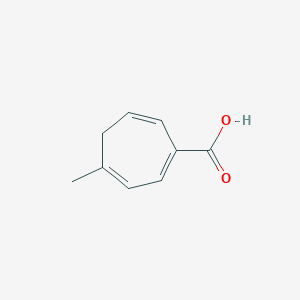
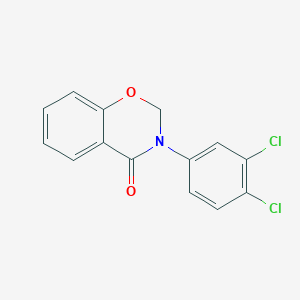
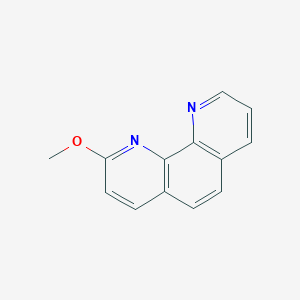
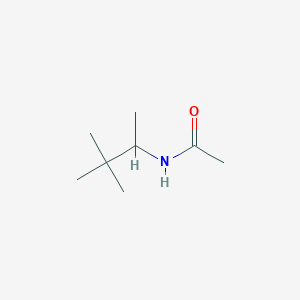
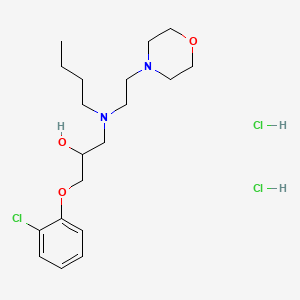
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
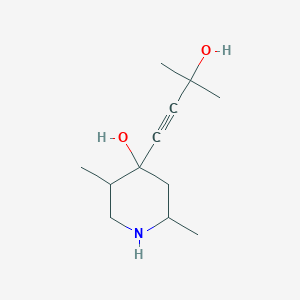
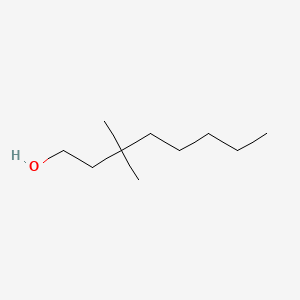
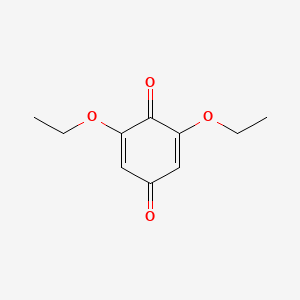
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
